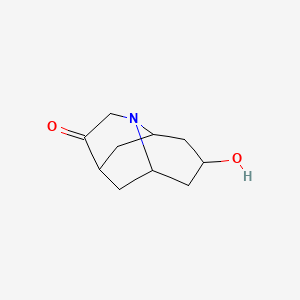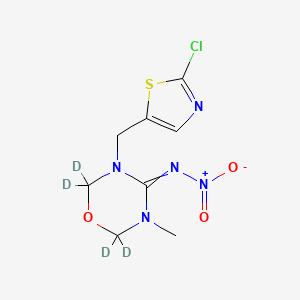
Tiametoxam-d4
Descripción general
Descripción
N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide, also known as N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide, is a useful research compound. Its molecular formula is C₈H₆D₄ClN₅O₃S and its molecular weight is 295.74. The purity is usually 95%.
BenchChem offers high-quality N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Mejora del Rendimiento de los Cultivos y la Resistencia a la Sequía
Se ha descubierto que el tiametoxam mejora el rendimiento y la resistencia a la sequía de las papas {svg_1}. En un estudio, las semillas de papa se recubrieron con un 70% de tiametoxam antes de la siembra. Los resultados mostraron que la longitud de la raíz, el rendimiento de la planta, el contenido de clorofila y la actividad de la superóxido dismutasa (SOD) aumentaron significativamente bajo ambos genotipos, mientras que el contenido de malondialdehído (MDA) y prolina (Pro) se redujo bajo el tiametoxam en condiciones de estrés por sequía {svg_2}.
Degradación del Plaguicida
La investigación ha demostrado que el daño del tiametoxam puede reducirse por medios físicos, químicos y microbianos. Por ejemplo, la hidrólisis a pH alto, las lámparas de mercurio de alta presión, la degradación por luz ultravioleta y la degradación microbiana bacteriana como el rizobio pueden lograr un efecto de degradación del tiametoxam más satisfactorio {svg_3}.
Aplicación del Biosensor
El tiametoxam, un plaguicida nicotínico utilizado en todo el mundo, puede causar un gran daño al medio ambiente e incluso a la salud humana. Los aptámeros, conocidos como anticuerpos químicos, tienen alta afinidad y especificidad por el objetivo, así como un gran potencial en la detección de pequeñas moléculas como los pesticidas {svg_4}. Se ha informado un sistema de biosensor altamente sensible para la detección de residuos de tiametoxam basado en la tecnología de aptámeros {svg_5}. Este aptasensor colorimétrico se puede utilizar para la detección cuantitativa de tiametoxam en hojas de té, con una recuperación del 96,94%~105,86% {svg_6}.
Control de Plagas
El tiametoxam es un insecticida neonicotinoide nitro-sustituido que se ha utilizado ampliamente para controlar una gama de plagas agrícolas importantes, tanto mediante aplicaciones foliares como a través de tratamientos de semillas y aplicaciones al suelo {svg_7}.
Mecanismo De Acción
Target of Action
The primary targets of Thiamethoxam-d4 are the nicotinic acetylcholine receptor sites . These receptors are crucial for the transmission of nerve impulses in the nervous system of insects .
Mode of Action
Thiamethoxam-d4, like other neonicotinoids, acts as an agonist to the nicotinic acetylcholine receptors . This interaction disrupts the normal functioning of the nervous system in insects, leading to paralysis and eventual death .
Biochemical Pathways
The major reaction involved in the biotransformation of Thiamethoxam is the cleavage of the oxadiazine ring to the corresponding nitroguanidine compound . Microorganisms can degrade Thiamethoxam via the nitro reduction metabolic pathway to form metabolites .
Pharmacokinetics
In mammals, Thiamethoxam is rapidly and completely absorbed, distributed to the tissues, metabolized, and excreted . About 20-30% of the dose is biotransformed, whereas 70-80% is eliminated as unchanged Thiamethoxam . Within 24 hours, about 90% of the dose is excreted via kidneys with recovery in urine .
Result of Action
The result of Thiamethoxam-d4’s action is the disruption of the insect’s nervous system, leading to paralysis and death . This makes it an effective insecticide against a broad range of commercially important sucking and chewing pests .
Action Environment
Thiamethoxam has high water solubility, so it works well under various environmental conditions . Its widespread use can be detrimental to non-target organisms and water systems . It’s important to note that the pesticide has been banned for all outdoor use in the entire European Union since 2018 .
Propiedades
IUPAC Name |
N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5O3S/c1-12-4-17-5-13(8(12)11-14(15)16)3-6-2-10-7(9)18-6/h2H,3-5H2,1H3/i4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWZPOKUUAIXIW-CQOLUAMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(N(C(=N[N+](=O)[O-])N(C(O1)([2H])[2H])CC2=CN=C(S2)Cl)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
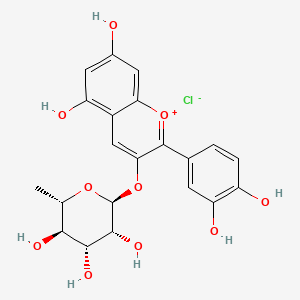

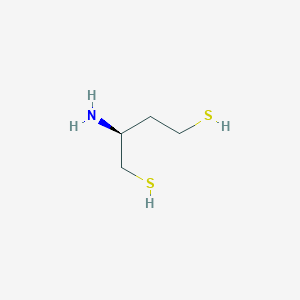
![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1146050.png)
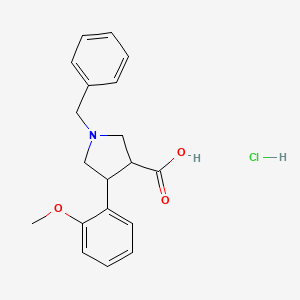
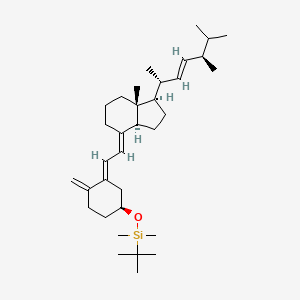
![(6S,8S,9R,10S,11S,13S,14S)-17-Acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1146061.png)
![(1S,2S,8R,11R,15S,17S)-14-acetyl-8-fluoro-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-5-one](/img/structure/B1146062.png)
